molecular formula C21H27NO3 B594165 UR-144 Degradant N-pentanoic acid metabolite CAS No. 1630022-97-7

UR-144 Degradant N-pentanoic acid metabolite

Cat. No. B594165
M. Wt: 341.5
InChI Key: HPKJJMLBDDTMFT-UHFFFAOYSA-N
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Description

UR-144 Degradant N-pentanoic acid metabolite is a potential phase I metabolite of a degradation product observed during GC-MS analysis of samples containing UR-144 . It is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor over the central CB1 receptor .


Synthesis Analysis

The synthetic cannabinoid UR-144 was incubated with the fungus Cunninghamella elegans for 72 hours, and the resulting metabolites were chromatographically separated . Six fractions were collected and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy . UR-144 was also incubated with human liver microsomes (HLM), and the liquid chromatography-high resolution mass spectrometry analysis was performed on the HLM metabolites with the characterized fungal metabolites as reference standards .


Chemical Reactions Analysis

The results indicate that the fungus is capable of producing human-relevant metabolites including the exact isomers . Of these metabolites, dihydroxy metabolite, carboxy and hydroxy metabolites, and a hydroxy and ketone metabolite were identified in HLM incubation .

Scientific Research Applications

  • Analytical Techniques for Detection in Urine : A study by Berg et al. (2016) demonstrated the use of ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) and reversed phase ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for determining synthetic cannabinoids and their metabolites, including UR-144 degradant N-pentanoic acid, in urine. This research highlights the methods' effectiveness in forensic cases, particularly for confirming synthetic cannabinoids use after a positive immunoassay screening result (Berg et al., 2016).

  • Enzyme-Linked Immunosorbent Assay (ELISA) : Mohr et al. (2014) described an ELISA designed to detect UR-144 by targeting its pentanoic acid metabolite in human urine. This method was validated against liquid chromatography-tandem mass spectrometry, showing accuracy, sensitivity, and specificity of 100% at the assay's cutoff (Mohr et al., 2014).

  • Detection in Hair Samples : Park et al. (2014) developed a quantitative method to determine UR-144 and its metabolites in hair. The study underscores the importance of identifying metabolites in hair as proof of synthetic cannabinoids use, which can distinguish active use from passive exposure (Park et al., 2014).

  • Metabolic Profile Studies : Wohlfarth et al. (2013) investigated XLR-11 metabolism to identify major urinary targets for forensic and clinical investigations. They found that UR-144 pentanoic acid was one of the major metabolites, highlighting its relevance in documenting XLR-11 intake (Wohlfarth et al., 2013).

Future Directions

The future directions of research on UR-144 Degradant N-pentanoic acid metabolite could include further characterization of its physical and chemical properties, mechanism of action, and safety profile. Additionally, more research could be done to understand its metabolism and the exact structures of its metabolites .

properties

IUPAC Name

5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJJMLBDDTMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043152
Record name 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UR-144 Degradant N-pentanoic acid metabolite

CAS RN

1630022-97-7
Record name 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
S Watanabe, U Kuzhiumparambil, S Fu - The AAPS Journal, 2018 - Springer
… ) metabolite, (±)-N-(4-hydroxypentyl) metabolite, N-(2-hydroxypentyl) metabolite, N-(5-hydroxypentyl) β-D-glucuronide, and UR-144 degradant N-pentanoic acid metabolite (25). Also, …
Number of citations: 15 link.springer.com
B Cho, HS Cho, J Kim, J Sim, I Seol, SK Baeck… - Forensic science …, 2020 - Elsevier
Hair is one of the key samples for judging drug abuse in the field of forensic science. However, few studies have examined synthetic cannabinoids and their metabolites in human hair. …
Number of citations: 35 www.sciencedirect.com
BF Thomas, JL Wiley - cdn2.sapphirebioscience.com
Synthetic cannabinoids were originally designed and synthesized as molecular probes to characterize structure-activity relationships and to elucidate the biological basis and …
Number of citations: 3 cdn2.sapphirebioscience.com

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